molecular formula C11H10N4 B2956558 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 923254-73-3

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2956558
CAS No.: 923254-73-3
M. Wt: 198.229
InChI Key: QXXMSMLSUDUAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is an organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a nitrile group The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Mechanism of Action

Target of Action

The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.

Result of Action

Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .

Preparation Methods

The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.

    Formation of Hydrazine Derivative: 4-methylaniline is reacted with hydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.

    Acylation: The hydrazine derivative undergoes acylation with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    Alkylation: The triazole thiol is then alkylated using 2-bromoacetonitrile to yield this compound.

Chemical Reactions Analysis

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXMSMLSUDUAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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